molecular formula C11H7NO3 B1600010 Methyl 5-cyanobenzofuran-2-carboxylate CAS No. 84102-77-2

Methyl 5-cyanobenzofuran-2-carboxylate

Cat. No.: B1600010
CAS No.: 84102-77-2
M. Wt: 201.18 g/mol
InChI Key: JHRYAFRCGFDTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyanobenzofuran-2-carboxylate: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-cyanobenzofuran-2-carboxylic acid.

  • Reaction Conditions: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different chemical properties.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Derivatives with different functional groups on the benzofuran ring.

Scientific Research Applications

Chemistry: Methyl 5-cyanobenzofuran-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-cyanobenzofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Benzofuran: The parent compound without the cyano and carboxylate groups.

  • 5-Cyanobenzofuran-2-carboxylic acid: The acid form without the methyl ester group.

  • Methyl 5-bromobenzofuran-2-carboxylate: Similar structure with a bromine atom instead of a cyano group.

Uniqueness: Methyl 5-cyanobenzofuran-2-carboxylate is unique due to its combination of cyano and carboxylate functional groups, which impart distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatility and unique properties make it a valuable compound in various fields.

Properties

IUPAC Name

methyl 5-cyano-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRYAFRCGFDTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442073
Record name Methyl 5-cyanobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-77-2
Record name Methyl 5-cyano-2-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84102-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyanobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-cyanobenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyanobenzofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-cyanobenzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-cyanobenzofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-cyanobenzofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-cyanobenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.